Gwennpaullone

Descripción

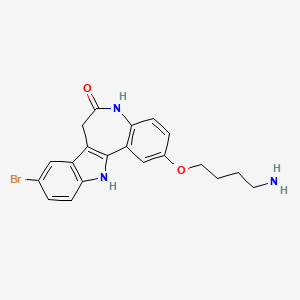

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H20BrN3O2 |

|---|---|

Peso molecular |

414.3 g/mol |

Nombre IUPAC |

2-(4-aminobutoxy)-9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one |

InChI |

InChI=1S/C20H20BrN3O2/c21-12-3-5-17-14(9-12)15-11-19(25)23-18-6-4-13(26-8-2-1-7-22)10-16(18)20(15)24-17/h3-6,9-10,24H,1-2,7-8,11,22H2,(H,23,25) |

Clave InChI |

CMSMGQXQOBDSMU-UHFFFAOYSA-N |

SMILES canónico |

C1C2=C(C3=C(C=CC(=C3)OCCCCN)NC1=O)NC4=C2C=C(C=C4)Br |

Sinónimos |

2-(4-aminobutoxy)-9-bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one gwenn-paullone gwennpaullone |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Modifications of Gwennpaullone and Analogues

Established Synthetic Pathways to the Paullone (B27933) Core Structure

The construction of the paullone skeleton, a fused polyheterocyclic system, has been approached through several established synthetic methodologies. These routes primarily focus on the efficient formation of the indole (B1671886) and the seven-membered azepinone ring.

Fischer Indole Synthesis in Paullone Preparation

A prominent and widely utilized method for constructing the paullone core is the Fischer indole synthesis. acs.orgnih.gov This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with a suitable ketone, in this case, a 1H- researchgate.netbenzazepine-2,5(3H,4H)-dione, to form the indole ring fused to the benzazepine moiety. acs.orgplos.org

The general procedure involves heating the cyclic ketone and a substituted phenylhydrazine in a solvent like glacial acetic acid. plos.org If the hydrochloride salt of the phenylhydrazine is used, a base such as anhydrous sodium acetate (B1210297) is typically added. plos.org This approach allows for the introduction of various substituents onto the benzene (B151609) ring of the indole portion (positions 8 through 11 of the paullone core) by selecting the appropriately substituted phenylhydrazine precursor. acs.orgnih.gov For instance, the synthesis of kenpaullone (B1673391), a 9-bromo substituted paullone, is achieved using a (4-bromophenyl)hydrazine. beilstein-journals.org This method has been instrumental in creating a library of paullones with diverse substituents at multiple positions to investigate their biological activities. acs.orgnih.gov

Palladium-Catalyzed Arylation Strategies in Paullone Synthesis

Palladium-catalyzed cross-coupling reactions, particularly intramolecular C-H arylation and Heck couplings, represent a powerful and modern approach to the paullone scaffold. researchgate.netarkat-usa.org These methods offer an alternative to classical condensation reactions and are valued for their efficiency and functional group tolerance. researchgate.netnih.gov

One common strategy involves the intramolecular Heck reaction of an o-halo anilide of an indole-3-acetic acid. researchgate.net The synthesis starts by coupling indole-3-acetic acid with an o-bromo or o-iodoaniline to form the anilide precursor. Subsequent treatment with a palladium catalyst, such as palladium(II) acetate, and a suitable base and ligand promotes the intramolecular cyclization to yield the seven-membered lactam ring, thus completing the paullone core structure. researchgate.netresearchgate.net This strategy was successfully employed to synthesize the parent paullone compound. arkat-usa.orgresearchgate.net Direct arylation of heteroaromatics using palladium catalysis has also been explored, providing a greener alternative to classical cross-coupling reactions by avoiding the need for pre-functionalized starting materials. researchgate.net

| Reaction Type | Key Precursors | Catalyst System (Example) | Outcome |

| Intramolecular Heck Coupling | o-bromo/o-iodo anilides of indole-3-acetic acid | Pd(OAc)₂, PPh₃, Ag₂CO₃ | Formation of the seven-membered lactam ring to yield the paullone core. researchgate.netdokumen.pub |

| Direct Arylation | N-protected indoles and aryl iodides | Pd(OAc)₂, Potassium Acetate | Cyclized paullone derivatives in good yields. researchgate.netdokumen.pub |

Rearrangement Reactions in Polyheterocycle Formation

Rearrangement reactions are fundamental in organic synthesis for accessing complex molecular architectures from simpler starting materials. wiley-vch.demvpsvktcollege.ac.in In the context of paullone-related structures, ring expansion reactions like the Beckmann and Schmidt rearrangements are particularly relevant. researchgate.netnih.gov These reactions are employed to form the characteristic seven-membered lactam of the azepinone ring from a six-membered carbocyclic precursor. nih.gov

The Beckmann rearrangement, for example, can transform a cyclic oxime into a lactam. wiley-vch.denih.gov Starting with a tetrahydroindol-4-one, the ketone can be converted to its corresponding oxime. researchgate.netmdpi.com Treatment of this oxime with reagents like phosphorus oxychloride can then induce a tandem process involving Beckmann rearrangement and subsequent cyclization to afford a polyheterocyclic lactam, which contains the core structure found in paullones. nih.gov While not a direct synthesis of gwennpaullone itself, these rearrangements are crucial for creating the azepine ring system that is central to the paullone family. researchgate.netnih.gov

Strategies for this compound Derivatization

Once the paullone core is synthesized, further chemical modifications are often undertaken to create analogues like this compound and to probe the structural requirements for their biological activity. These derivatizations typically focus on substitution at the nitrogen atoms or the introduction of various functional groups at different positions of the tetracyclic system.

Selective Substitutions on Lactam and Indole Nitrogen Atoms

The paullone scaffold possesses two key nitrogen atoms available for substitution: the indole nitrogen (N-12) and the lactam nitrogen (N-5). Selective alkylation of these positions can be achieved by carefully choosing the reaction conditions. acs.orgnih.gov

Treating a paullone, such as kenpaullone, with an alkyl halide in the presence of a strong base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) typically results in substitution at the lactam nitrogen (N-5). acs.orgresearchgate.netresearchgate.net In contrast, using a weaker base system, such as potassium hydroxide (B78521) (KOH) in acetone, directs the substitution to the indole nitrogen (N-12). acs.orgresearchgate.netresearchgate.net This differential reactivity allows for the controlled and selective synthesis of N-5 or N-12 substituted paullone derivatives. researchgate.net

| Nitrogen Atom | Reagents (Example) | Outcome |

| Lactam (N-5) | Alkyl halide, NaH, THF | Selective N-5 alkylation. acs.orgnih.gov |

| Indole (N-12) | Alkyl halide, KOH, acetone | Selective N-12 alkylation. acs.orgnih.gov |

Incorporation of Diverse Substituents for Structural Probing

To explore the structure-activity relationships (SAR) of the paullone class, a wide array of substituents have been introduced at various positions on the tetracyclic ring system. acs.org Besides the nitrogen substitutions mentioned above, modifications at positions 2, 3, 4, 9, and 11 have been reported. acs.orgnih.gov

The Fischer indole synthesis is particularly amenable to introducing substituents at the 9-position by using the corresponding 4-substituted phenylhydrazine. acs.org Research has shown that incorporating electron-withdrawing groups at this position can be particularly favorable for biological activity. acs.orgresearchgate.net For example, replacing the 9-bromo substituent of kenpaullone with a 9-cyano or 9-nitro group led to a significant increase in the potency of enzyme inhibition. acs.orgresearchgate.net The 9-nitro derivative is known as alsterpaullone (B1665728). acs.org Further modifications include the S-methylation of a thiolactam derivative to yield a methylthioimidate, which also showed noteworthy biological activity. acs.org This systematic structural probing is crucial for optimizing the properties of paullone-based compounds. plos.org

Synthesis of Novel this compound Analogues and Paullone-Like Scaffolds

The core structure of paullones has inspired the synthesis of a wide array of structurally related heterocyclic scaffolds. By introducing heteroatoms and modifying the ring fusion, scientists aim to develop new compounds with unique biological activity profiles.

Indole-Fused Benzo-oxazepines (IFBOs)

Indole-fused benzo-oxazepines (IFBOs) are a class of paullone-like scaffolds that have been synthesized and evaluated for their potential as anticancer agents. clockss.org One efficient, one-pot synthetic approach involves a three-component reaction using 2-oxindole, an aromatic aldehyde, and 2-aminophenol, catalyzed by acid. mdpi.com This method provides an easier route to constructing the indole-fused benzo-oxazepine core. mdpi.com

Inspired by the antitumor properties of paullones, research groups have designed and synthesized novel IFBOs, specifically 5H-benzo beilstein-journals.orgorganic-chemistry.orgCurrent time information in Bangalore, IN.acs.orgoxazepino[5,6-b]indoles, and screened them against hepatocellular carcinoma (HCC) cell lines. clockss.orgresearchgate.net Computational studies suggested that these IFBOs form a stable binding complex with the IL-6 receptor, and subsequent in vitro and in vivo studies confirmed their ability to block the IL-6 mediated JAK2/STAT3 oncogenic signaling pathway. clockss.orgresearchgate.net Treatment with specific IFBOs led to a significant reduction in tumor nodules and restoration of normal liver histology and function in animal models of HCC. clockss.org Furthermore, a metabolomic approach revealed that IFBOs could restore the metabolic profile perturbed by HCC. clockss.org

Another synthetic strategy for creating indole-fused dibenzo[b,f] Current time information in Bangalore, IN.acs.orgoxazepines proceeds under transition-metal-free conditions. nih.gov This method involves the reaction of 2-(1H-indol-2-yl)phenols with 1,2-dihalobenzenes or 2-halonitroarenes in the presence of potassium phosphate (B84403) in DMF at 100°C. nih.gov This approach yields a variety of substituted indole-fused oxazepines. nih.gov

Table 1: Selected Synthesized Indole-Fused Dibenzo[b,f] Current time information in Bangalore, IN.acs.orgoxazepines and their Yields nih.gov

| Starting Materials | Product | Yield |

|---|---|---|

| 2-(1H-indol-2-yl)phenol and 2,3-difluorobenzonitrile | 11-Cyano-12-methyl-dibenzo[b,f]indolo[1,2-d] Current time information in Bangalore, IN.acs.orgoxazepine | 96% |

| 2-(1H-indol-2-yl)phenol and 1,2-difluoro-4-nitrobenzene | 2-Nitro-12-methyl-dibenzo[b,f]indolo[1,2-d] Current time information in Bangalore, IN.acs.orgoxazepine | 93% |

| 2-(1H-indol-2-yl)phenol and 2-fluoro-1-methyl-3-nitrobenzene | 4-Methyl-12-methyl-dibenzo[b,f]indolo[1,2-d] Current time information in Bangalore, IN.acs.orgoxazepine | 94% |

Fused Oxazepino-indoles (FOIs)

Fused oxazepino-indoles (FOIs) represent another modification of the paullone skeleton, created through rational design involving the insertion of heteroatoms and modification of the fusion site. mdpi.com Phenyl-substituted 5H-benzo beilstein-journals.orgorganic-chemistry.orgCurrent time information in Bangalore, IN.acs.orgoxazepino[5,6-b]indoles were designed and synthesized to enhance the antitumor effects of the parent paullone ring. mdpi.com Evaluation of these compounds against liver cancer-specific Hep-G2 cells showed that certain derivatives exhibited excellent antiproliferative activity. mdpi.comnih.gov These findings suggest that FOIs could be promising alternatives to paullones for cancer treatment. mdpi.com The synthesis of related 1,7- and 3,4-indole-fused lactones, referred to as "oxazepino-indole" and "oxepino-indole" tricycles, has also been achieved through a simple and efficient reaction sequence, with some derivatives showing activity against Mycobacterium tuberculosis. nih.gov

Pyridoimidazoquinolin-6(5H)-ones and Pyridoimidazoazepin-7(6H)-ones

The synthesis of complex fused heterocyclic systems such as pyridoimidazoquinolinones and pyridoimidazoazepinones involves multi-step or multicomponent reactions to construct the core scaffold. While specific synthetic details for the exact this compound-related structures are not widely published, the synthesis of structurally analogous compounds provides insight into the methodologies used.

For instance, the synthesis of 6H-pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-ones has been reported, with these compounds being evaluated as antimitotic agents. These derivatives displayed potent cytotoxic activities against the HeLa cell line and were found to inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site.

Similarly, the synthesis of imidazo[1,2-a]pyridine-fused 1,3-benzodiazepine derivatives has been achieved through a one-pot cascade reaction. acs.org This process involves a Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) followed by a Pd(II)-catalyzed azide-isocyanide coupling and cyclization to yield the fused seven-membered ring system. acs.org The synthesis of 7,8,9,10-tetrahydroimidazo[1,2-c]pyrido[3,4-e]pyrimdin-5(6H)-ones has also been described as selective ligands for the GABA(A) receptor. These examples demonstrate the versatile synthetic strategies available for creating fused imidazole-pyridine systems with either six-membered (quinoline) or seven-membered (azepine) rings, often involving multicomponent reactions or cascade processes to build the heterocyclic core efficiently.

1-Aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-ones/thiones

A series of 1-aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-ones and their thione analogues have been synthesized and evaluated as potential anticancer agents. The synthesis is achieved by the cyclization of 4-[(dimethylamino)methylidene]-3,4-dihydro-1H- Current time information in Bangalore, IN.benzazepine-2,5-dione with various arylhydrazines. beilstein-journals.org The corresponding thiones can be prepared from the oxo-derivatives using Lawesson's reagent.

These compounds, while structurally similar to known kinase inhibitors, did not show significant kinase inhibition but exhibited potent antiproliferative activity against several human cancer cell lines, with particular selectivity for leukemia and breast cancer. beilstein-journals.org Further studies on a panel of 26 synthesized compounds revealed that several derivatives showed strong inhibitory properties against HeLa cells with good selectivity over non-cancerous cells.

Table 2: Anticancer Activity of Selected 1-Aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-ones/thiones

| Compound | Cell Line | IC50 (µM) | Key Findings |

|---|---|---|---|

| 8ad | HeLa | < 2 | Exhibited G2/M cell cycle arrest; Induced apoptosis; Moderate Topo II inhibition. |

| 8cf | HeLa | < 2 | Exhibited G2/M cell cycle arrest; Induced apoptosis; Moderate Topo II inhibition. |

| 8ae | HeLa | < 2 | Induced apoptosis; Strong DNA binding. |

| 10ad | HeLa | < 2 | Good inhibitory properties. |

| Kenpaullone | HeLa | < 2 | Reference compound; Induced apoptosis; Strong DNA binding. |

Mechanism studies indicated that these compounds induce apoptosis and cause G2/M phase cell cycle arrest. They were also found to interact with double-stranded DNA by binding in the grooves, which may disrupt DNA replication and contribute to their anticancer effects.

9-Azapaullone Derivatives

The replacement of the C9-methine group in the paullone structure with a nitrogen atom led to the development of 9-azapaullones. A concise, chromatography-free synthetic route to the parent 9-azapaullone and its derivatives has been developed. organic-chemistry.org This strategy allows for the synthesis of the protonated, N-oxidized, and N-alkylated forms of 9-azapaullone. organic-chemistry.org Screening of these derivatives identified a potent and highly selective inhibitor of CDK9/cyclin T. organic-chemistry.org

Another general method for synthesizing 1-aza- and 2-azapaullones involves the preparation of a seven-membered cyclic ketone followed by a Fischer indole ring closure to annulate the indole system. For some derivatives, a thermal Fischer indolization method proved advantageous, while for others, a microwave-assisted procedure significantly improved the reaction yield. For example, the yield of 1-azakenpaullone (B1663955) was increased to 73% using microwave assistance. These synthetic efforts have led to the discovery of cazpaullone (B1668657) (9-cyano-1-azapaullone), a selective GSK-3 inhibitor that promotes pancreatic β-cell protection and replication, highlighting its potential for the development of diabetes treatments.

Chemoenzymatic and Biosynthetic Approaches to Related Natural Products

Chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the versatility of traditional chemical methods, offers a powerful strategy for producing complex natural products and their analogues. This approach is particularly valuable for accessing compounds that are found in low abundance in nature or require intricate multi-step chemical syntheses.

The core of chemoenzymatic strategies lies in using enzymes to perform specific transformations, such as stereoselective, regioselective, or chemoselective reactions, under mild conditions. These enzymatic steps are integrated into a broader synthetic pathway that includes conventional chemical reactions. For plant alkaloids and related nitrogen-containing heterocycles like the paullone family, enzymes such as Pictet-Spenglerases, monoamine oxidases, and lipases can be employed to create key chiral intermediates or install specific functional groups with high precision. For example, monoamine oxidase variants have been used in deracemization processes to produce enantiomerically pure indole alkaloids.

Biosynthetic approaches, on the other hand, aim to elucidate and engineer the complete metabolic pathways of natural products within living organisms. Recent advances in chemoproteomics have provided powerful tools to identify and characterize the specific enzymes involved in these complex pathways, even in non-model plants where biosynthetic genes are not clustered. By using activity-based protein profiling with chemical probes designed to mimic biosynthetic intermediates, researchers can directly identify the enzymes responsible for each step in a pathway. Once a biosynthetic pathway is understood, it can potentially be reconstituted in microbial hosts like yeast or bacteria, enabling the scalable and sustainable production of valuable plant-derived compounds through fermentation. These approaches hold significant promise for the future production of this compound and other complex medicinal natural products.

Molecular Target Identification and Validation Through Affinity Chromatography

Development of Immobilized Gwennpaullone Affinity Matrix

The foundation of this target identification strategy is the creation of a stable and effective affinity matrix where this compound is securely attached to a solid support. nih.govnih.gov This ensures that the compound can interact with its targets within a cellular lysate without leaching into the solution.

To create a tool for "fishing out" the cellular targets of paullones, this compound was covalently immobilized on an agarose (B213101) matrix. nih.govresearchgate.netlancs.ac.uk Agarose is a common choice for affinity chromatography supports due to its porous nature, low non-specific binding, and the availability of chemical groups that can be activated for covalent coupling. qyaobio.commdpi.comnih.gov

The covalent immobilization process ensures a stable linkage between this compound and the agarose beads, which is essential for the subsequent purification steps. nih.govresearchgate.netthermofisher.com This involves activating the agarose matrix and then reacting it with a functional group on the this compound molecule, forming a permanent bond that can withstand the stringent washing conditions required to remove non-specific proteins. thermofisher.comcsic.es The specific chemistry used for immobilization is chosen to ensure that the part of the this compound molecule responsible for target binding remains exposed and accessible. nih.gov

To distinguish proteins that specifically bind to this compound from those that bind non-specifically to the matrix itself, a control matrix is prepared and used in parallel. researchgate.net This control matrix consists of the same agarose beads used for the this compound matrix but lacks the immobilized compound. researchgate.net By comparing the proteins that bind to the this compound matrix with those that bind to the control matrix, researchers can identify true this compound-interacting proteins. nih.gov Any protein that binds to both matrices is considered a non-specific binder and is excluded from further analysis.

| Matrix Type | Description | Purpose | Source(s) |

| This compound Affinity Matrix | This compound is covalently immobilized onto agarose beads. | To capture and isolate proteins that specifically interact with this compound. | nih.gov, lancs.ac.uk, researchgate.net |

| Control Matrix | Consists of agarose beads without the immobilized this compound. | To identify and subtract proteins that bind non-specifically to the agarose support itself. | researchgate.net |

Covalent Immobilization Techniques

Purification of this compound-Interacting Proteins from Cell Extracts and Tissues

With the affinity and control matrices prepared, the next phase involves using them to purify potential binding partners from biological samples. nih.govresearchgate.net

To identify a broad range of potential targets, protein extracts were prepared from various cell types and tissues. nih.govresearchgate.net The general procedure involves cell lysis to release the intracellular proteins into a solution, or lysate. promega.com This crude lysate, containing a complex mixture of thousands of different proteins, is then incubated with both the this compound affinity matrix and the control matrix. nih.govresearchgate.net During this incubation period, proteins with a binding affinity for this compound interact with and bind to the immobilized ligand on the beads. gbiosciences.com

Following incubation, a critical step is the extensive washing of the matrices. researchgate.net The goal is to remove all proteins that are not specifically bound to the immobilized this compound. google.com This is typically achieved by washing the beads multiple times with a series of buffers. These washing protocols are carefully designed to disrupt weak, non-specific interactions without breaking the stronger, specific bond between this compound and its true target proteins. The efficiency of this washing step is crucial for reducing background noise and ensuring that the proteins ultimately identified are genuine binding partners. researchgate.net

Extraction and Incubation Procedures

Identification of Bound Proteins via SDS-PAGE and Microsequencing

After the final wash, the proteins that remain specifically bound to the this compound matrix are eluted and identified. researchgate.net

The proteins are first detached from the affinity matrix and then resolved by sodium dodecyl sulphate polyacrylamide gel electrophoresis (SDS-PAGE). researchgate.net SDS-PAGE is a technique that separates proteins based on their molecular weight. iitg.ac.inbio-rad.com The proteins appear as distinct bands on the gel, which can be visualized using staining methods like silver-staining. researchgate.net

By comparing the protein bands from the this compound matrix to the empty lanes from the control matrix, researchers can pinpoint proteins that were specifically captured. researchgate.net These specific protein bands are then physically excised from the gel. researchgate.netnih.gov The proteins within the gel slices are broken down into smaller peptide fragments, and these peptides are then identified by microsequencing. researchgate.net This approach led to the successful identification of several key intracellular targets of this compound. nih.gov

The major proteins identified as binding partners for this compound through this affinity chromatography approach were Glycogen (B147801) Synthase Kinase-3 alpha (GSK-3α), Glycogen Synthase Kinase-3 beta (GSK-3β), and mitochondrial Malate (B86768) Dehydrogenase (mMDH). nih.govresearchgate.netacs.org Subsequent enzymatic assays confirmed that paullones, including this compound, inhibit these identified proteins. nih.govimrpress.comimrpress.com

| Identified Protein | Validated as a Target? | Significance | Source(s) |

| Glycogen Synthase Kinase-3α (GSK-3α) | Yes | A major intracellular target of paullones. | nih.gov, acs.org |

| Glycogen Synthase Kinase-3β (GSK-3β) | Yes | A major intracellular target of paullones. | nih.gov, acs.org |

| Mitochondrial Malate Dehydrogenase (mMDH) | Yes | An unexpected target; inhibited by micromolar concentrations of paullones. | nih.gov, acs.org, imrpress.com |

| Cytoplasmic Malate Dehydrogenase | No | Did not interact with the this compound matrix. | nih.gov, acs.org |

Validation of Identified Targets as Intracellular Paullone (B27933) Receptors

The identification of binding proteins through affinity chromatography is a crucial first step, but further validation is required to confirm that these proteins are indeed the functional intracellular receptors for this compound. Validation experiments aim to demonstrate that the interaction occurs within the cellular environment and is responsible for the compound's observed biological effects.

One method of validation involves competitive binding assays. In these experiments, the cell lysate is pre-incubated with a high concentration of free this compound before being passed over the affinity column. If the identified proteins are true targets, the free this compound will occupy their binding sites, preventing them from binding to the immobilized this compound on the column. This results in a significantly reduced amount of the target protein being captured. When this experiment was performed, pre-incubation with free this compound did indeed prevent the binding of CDK1, CDK5, and GSK-3β to the affinity matrix, validating them as genuine targets.

Further validation comes from observing the downstream cellular effects of inhibiting these specific targets. For instance, the inhibition of GSK-3β and CDK5 by this compound should lead to a decrease in the phosphorylation of the tau protein at specific sites, which is a known consequence of inhibiting these kinases. This effect has been consistently observed in cellular models treated with this compound, providing strong evidence that these identified kinases are its functional intracellular receptors.

Mechanistic Elucidation of Gwennpaullone Target Interactions

Cyclin-Dependent Kinase (CDK) Inhibition

The paullone (B27933) family of compounds, including Gwennpaullone, were initially identified as inhibitors of Cyclin-Dependent Kinases (CDKs). ontosight.aiacs.orgacs.org CDKs are a family of protein kinases that are fundamental to the control of the cell division cycle. nih.gov The progression through the different phases of the cell cycle is driven by the sequential activation and deactivation of specific CDK-cyclin complexes. nih.gov By binding to the ATP pocket of these enzymes, paullones act as ATP-competitive inhibitors, preventing the phosphorylation of CDK substrates and thereby halting cell cycle progression. nih.govacs.org

The inhibitory potency of paullones against CDKs is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have revealed that electron-withdrawing substituents at the 9-position of the paullone ring are favorable for CDK inhibitory activity. acs.orggoogle.com For instance, replacing the 9-bromo substituent of Kenpaullone (B1673391) with a 9-nitro group, as in Alsterpaullone (B1665728), results in a substantial increase in the potency of CDK1/cyclin B inhibition. acs.orgnih.gov

Paullones exhibit inhibitory activity against several key CDK isoforms that regulate critical checkpoints in the cell cycle. The primary targets include CDK1, which, when complexed with cyclin B, drives the cell into mitosis, and CDK2, which associates with cyclin E to initiate the S phase (DNA synthesis) and later with cyclin A to progress through it. nih.govastx.com

Kenpaullone, a closely related analog of this compound, has been shown to be a potent inhibitor of both CDK1/cyclin B and CDK2/cyclin A. researchgate.net Alsterpaullone demonstrates even greater potency against CDK1/cyclin B. nih.gov The inhibitory concentrations (IC50) for these paullones against various CDK complexes are typically in the nanomolar to low-micromolar range, highlighting their efficacy as CDK inhibitors. nih.govresearchgate.netnih.gov

The inhibition of essential CDK activity by paullones directly disrupts the cell cycle, leading to arrest at specific phases. In preclinical in vitro models, treatment of cancer cell lines with paullone derivatives has been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle. researchgate.net This G2/M arrest is a direct consequence of inhibiting CDK1/cyclin B, the primary kinase responsible for the G2 to M phase transition. nih.gov

When DNA damage occurs, cells naturally employ checkpoint mechanisms to arrest the cell cycle and allow for repair. youtube.comnih.gov These checkpoints often involve the inhibition of CDKs. By pharmacologically inhibiting CDKs, compounds like paullones mimic these natural checkpoints, effectively preventing damaged cells from proceeding through mitosis and proliferating.

A key consequence of sustained cell cycle arrest and the inhibition of critical survival kinases is the induction of apoptosis, or programmed cell death. ontosight.ai Studies on various cancer cell lines have demonstrated that paullone derivatives are capable of inducing apoptosis. researchgate.netacs.orgimrpress.com In vitro assays, such as Annexin-V FITC staining, have confirmed that treatment with paullone analogs leads to a dose-dependent increase in apoptotic cells. researchgate.net The characteristic morphological changes of apoptosis, including nuclear condensation and fragmentation, have also been observed in cells treated with these compounds. researchgate.net This pro-apoptotic activity is a critical component of the anti-proliferative effects observed for the paullone class of inhibitors. researchgate.netimrpress.com

Impact on Cell Cycle Regulation in Preclinical Models

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition

In addition to their effects on CDKs, paullones were discovered to be very potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov GSK-3 is a constitutively active serine/threonine kinase that plays a central role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and the Wnt signaling pathway. researchgate.netmdpi.com Like their inhibition of CDKs, paullones act as ATP-competitive inhibitors of GSK-3. nih.gov This dual specificity for both CDK and GSK-3 families of kinases is a hallmark of many paullone compounds. nih.govnih.gov

GSK-3 exists as two highly homologous isoforms, GSK-3α and GSK-3β, which are encoded by separate genes. mdpi.comnih.gov While they share a high degree of similarity in their kinase domains, they are not always functionally redundant. mdpi.com this compound has been identified as a potent inhibitor of GSK-3β, with a reported IC50 value of 40 nM. sci-hub.se Other paullones also show strong inhibition of GSK-3. Alsterpaullone, for example, potently inhibits both GSK-3α and GSK-3β with IC50 values in the low nanomolar range. nih.govnih.gov This demonstrates that while some paullones can inhibit both isoforms, others may exhibit a degree of selectivity.

One of the most critical roles of GSK-3 is as a negative regulator in the canonical Wnt signaling pathway. genome.jpnih.gov In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin. mdpi.com This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome. cellsignal.com

By inhibiting GSK-3, paullones prevent the phosphorylation of β-catenin. researchgate.net This leads to the stabilization of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. genome.jpcellsignal.com In the nucleus, β-catenin interacts with TCF/LEF family transcription factors to activate the expression of Wnt target genes, which are involved in processes such as cell proliferation and fate determination. nih.govnih.gov The ability of paullones like Alsterpaullone to induce the accumulation of β-catenin in cellular models provides direct evidence of their functional inhibition of GSK-3 and their influence over the Wnt signaling cascade. google.com

Specificity Towards GSK-3α and GSK-3β

Mitochondrial Malate (B86768) Dehydrogenase (MDH) Inhibition

A significant and somewhat unexpected intracellular target of this compound is the mitochondrial malate dehydrogenase (MDH2) imrpress.com. This was discovered through affinity chromatography studies using immobilized this compound to screen for interacting proteins from various cell and tissue extracts imrpress.com.

Research has shown that paullones, including this compound, exhibit inhibitory activity against both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase. imrpress.comimrpress.com These inhibitions typically occur in the low micromolar concentration range imrpress.comimrpress.com. While this compound has been identified as an inhibitor of mitochondrial MDH, detailed comparative IC50 values for its specific inhibitory action on MDH1 versus MDH2 are not extensively documented in publicly available literature. However, studies on related paullones provide insights into the potential for differential inhibition. For instance, the paullone derivative LW6 has a reported IC50 of 6.3 μM for MDH2 rndsystems.com. The differential targeting of these isozymes is of therapeutic interest as they play distinct roles in cellular metabolism.

Table 1: Inhibitory Activity of Paullone-related Compounds against MDH Isoforms

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| LW6 | MDH2 | 6.3 μM | rndsystems.com |

| This compound | MDH1 & MDH2 | Low Micromolar Range | imrpress.comimrpress.com |

| Alsterpaullone | MDH1 & MDH2 | Low Micromolar Range | imrpress.comimrpress.com |

| Kenpaullone | MDH1 & MDH2 | Low Micromolar Range | imrpress.comimrpress.com |

The inhibition of MDH2 by this compound has significant implications for cellular metabolism, particularly in cancer cells that exhibit a high dependence on glutamine. biomolther.org MDH2 is a key enzyme in the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle, which are central to energy production and biosynthesis. In many cancer types, including pancreatic ductal adenocarcinoma (PDAC), cancer cells utilize a non-canonical glutamine pathway to support their growth and survival. imrpress.com This pathway is crucial for maintaining the cellular redox state and providing intermediates for anabolic processes. imrpress.comimrpress.com

By inhibiting MDH2, this compound can disrupt the flow of metabolites in the TCA cycle. This disruption can lead to a reduction in the levels of NADH and ATP. nih.govplos.org Consequently, the inhibition of MDH2 can interfere with the metabolic reprogramming that is characteristic of cancer cells, potentially leading to reduced proliferation and cell death. imrpress.combiomolther.org

MDH2 plays a critical role in maintaining redox homeostasis and anaplerosis, the process of replenishing TCA cycle intermediates. The enzyme catalyzes the conversion of malate to oxaloacetate, a reaction that reduces NAD+ to NADH. This NADH is then utilized by the electron transport chain to produce ATP and maintain the mitochondrial redox balance. nih.govbiorxiv.org

Inhibition of MDH2 by this compound can lead to a decrease in the mitochondrial NADH/NAD+ ratio, thereby disrupting the cellular redox state. nih.gov This can increase oxidative stress within the cell, making it more susceptible to apoptosis. nih.gov Furthermore, by hindering the conversion of malate to oxaloacetate, MDH2 inhibition directly impacts anaplerosis. nih.gov This is particularly relevant in cancer cells that rely on glutamine-derived malate to fuel the TCA cycle. The reversal of MDH2 activity has been shown to enable anaplerosis in respiration-deficient cells by facilitating the entry of glutamine-derived carbon into the TCA cycle. nih.gov Therefore, inhibiting MDH2 with this compound can effectively starve cancer cells of essential metabolic intermediates, thereby impeding their growth and survival.

Impact on Cellular Metabolism (e.g., Glutamine Metabolism)

Other Molecular Interactions and Signaling Pathways

Beyond its effects on MDH2, the chemical scaffold of this compound suggests potential interactions with other cellular components and signaling pathways, drawing parallels with related compounds.

Studies on novel paullone-like scaffolds have indicated their potential to interfere with the Interleukin-6 (IL-6) mediated Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. researchgate.netacs.orgnih.gov This pathway is a critical regulator of inflammation, cell proliferation, and survival, and its dysregulation is implicated in various cancers. researchgate.netnih.gov Research on fused oxazepino-indoles, which are structurally related to paullones, has shown that these compounds can block the IL-6-induced phosphorylation of JAK2 and STAT3. researchgate.netnih.gov This blockade of the JAK2/STAT3 cascade has been associated with the attenuation of liver carcinogenesis in preclinical models. researchgate.netnih.gov While direct evidence for this compound's activity on this pathway is limited, the findings for similar scaffolds suggest a plausible mechanism for its anti-cancer effects.

This compound belongs to the broader class of indoloquinoline alkaloids. Many compounds with this core structure have been shown to exert their biological effects through direct interaction with DNA. researchgate.netmdpi.com The planar aromatic structure of indoloquinolines allows them to intercalate between the base pairs of the DNA double helix. mdpi.comnih.govnih.gov This intercalation can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Impact of Substituent Modifications on Kinase Inhibitory Profiles

Paullones, including this compound, were initially identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). researchgate.netresearchgate.net The inhibitory activity of these compounds is highly dependent on the nature and position of substituents on the benzazepine ring. SAR studies have revealed that the indolo[2,3-d]benzazepine core is a critical scaffold for kinase inhibition, acting as an ATP-competitive inhibitor. researchgate.netresearchgate.net

The potency and selectivity of paullone derivatives against different kinases can be modulated by chemical modifications. For instance, Alsterpaullone, which has a nitro group at position 9, is a potent inhibitor of both GSK-3β and CDK5/p25. researchgate.net this compound itself is a derivative designed through these SAR explorations. The substitution patterns on the paullone ring system directly influence the interaction with the ATP-binding pocket of the kinases, leading to variations in inhibitory profiles. For example, studies comparing this compound with other derivatives like C-3-paullone have shown distinct inhibitory curves against GSK-3 and CDKs. researchgate.net The introduction of different functional groups can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity for the target kinase. acs.orgplos.org

The table below summarizes the inhibitory activities of selected paullones against key kinases, illustrating the impact of substituent modifications.

| Compound | Target Kinase | IC50 (nM) |

| Kenpaullone | GSK-3β | 23 |

| CDK1/cyclin B | 350 | |

| CDK2/cyclin A | 700 | |

| CDK5/p25 | 150 | |

| Alsterpaullone | GSK-3β | 5 |

| CDK1/cyclin B | 35 | |

| CDK2/cyclin A | 70 | |

| CDK5/p25 | 30 | |

| 1-Azakenpaullone (B1663955) | GSK-3β | 20 |

| CDK1/cyclin B | 1500 | |

| CDK5/p25 | 400 |

Data sourced from multiple studies, IC50 values are approximate and for comparative purposes. researchgate.net

Correlation of Structural Features with MDH Inhibition

A significant finding from affinity chromatography experiments using immobilized this compound was the identification of mitochondrial malate dehydrogenase (MDH) as an unexpected intracellular target. researchgate.net This interaction was later confirmed, with studies showing that this compound, Alsterpaullone, and Kenpaullone inhibit both mitochondrial (MDH2) and cytoplasmic (MDH1) malate dehydrogenase in the low micromolar range. imrpress.comimrpress.com

The table below shows the inhibitory concentrations of various paullones against MDH.

| Compound | Target Enzyme | IC50 (µM) |

| Alsterpaullone | MDH1 / MDH2 | Low micromolar range |

| This compound | MDH1 / MDH2 | Low micromolar range |

| Kenpaullone | MDH1 / MDH2 | Low micromolar range |

Data indicates that paullones inhibit MDH isoforms at similar concentrations. imrpress.comimrpress.com

Analysis of Specific Moieties for Target Binding Affinity and Selectivity

The selectivity of a compound refers to its ability to bind to a specific target over others, which is a crucial aspect of drug development. aeonianbiotech.comsigmaaldrich.comnih.gov For this compound and its derivatives, specific chemical moieties play a critical role in determining their binding affinity and selectivity for different protein targets like kinases and MDH. tainstruments.com

The core indolo[2,3-d]benzazepine structure is the fundamental pharmacophore responsible for the biological activity of paullones. researchgate.net For kinase inhibition, this heterocyclic system acts as a scaffold that fits into the ATP-binding pocket. Substituents on this core structure are responsible for fine-tuning the affinity and selectivity. For example, modifications at various positions on the paullone ring have been shown to modulate the selectivity between different CDK isoforms and GSK-3. acs.orgnih.gov

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling are powerful tools used to investigate and predict how ligands like this compound interact with their biological targets at a molecular level. unifap.br These methods provide insights that can rationalize experimental findings and guide the design of new, more potent, and selective derivatives. nih.govnih.gov

Binding site prediction algorithms are used to identify potential pockets on a protein surface where a ligand might bind. biorxiv.org For known targets of this compound, such as CDKs and GSK-3, the ATP-binding site is the well-characterized point of interaction. For the more recently discovered target, MDH, the NAD-binding pocket was identified as the interaction site. researchgate.netresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking studies have been used to model the interaction of paullones within the ATP-binding pocket of kinases. researchgate.net These studies help to visualize how this compound fits into the active site and which amino acid residues are important for binding. The docking results can provide a structural basis for the observed SAR, explaining why certain substituents increase or decrease inhibitory activity. For instance, a docking study might show that a specific modification allows for an additional hydrogen bond with a backbone amide in the hinge region of a kinase, thus increasing binding affinity. The reliability of these predictions is often assessed by their ability to reproduce known binding modes and correlate with experimental binding data. researchgate.net

Conformational analysis is the study of the different three-dimensional arrangements (conformations) that a molecule can adopt due to rotation around its single bonds. chemistrysteps.commdpi.comiscnagpur.ac.in this compound, being a semi-flexible molecule, can exist in various conformations. Identifying the low-energy, biologically active conformation is crucial for understanding its interaction with a target.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time. frontiersin.orgvolkamerlab.org An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing a view of its flexibility and stability. For this compound, MD simulations can be used to:

Assess the stability of the docked pose. A ligand that remains stably bound in its predicted orientation throughout the simulation is more likely to represent a true binding mode. mdpi.com

Analyze the network of interactions, including hydrogen bonds and hydrophobic contacts, and how they fluctuate over time.

Reveal the role of water molecules in mediating the interaction between the ligand and the protein. frontiersin.org

Calculate the binding free energy of the complex, which can provide a more accurate estimate of binding affinity than docking scores alone. mdpi.com

By simulating the dynamic interplay between this compound and its target proteins, researchers can gain a deeper understanding of the structural and energetic determinants of its biological activity. mdpi.comsciopen.com

Summary

Gwennpaullone is a powerful, second-generation paullone (B27933) that acts as a multi-target kinase inhibitor. Through techniques like affinity chromatography, its primary intracellular receptors have been identified and validated as CDK1, CDK5, and GSK-3β. By inhibiting these key enzymes, this compound effectively counteracts the molecular processes underlying Alzheimer's disease, namely tau hyperphosphorylation and amyloid-β production. These targeted actions make this compound a valuable tool for neurodegenerative disease research and a lead compound for the development of potential therapeutic agents.

Preclinical Pharmacological Research and Cellular Biology

In Vitro Studies on Cellular Growth and Proliferation in Mechanistic Models

In vitro research has been fundamental in elucidating the molecular mechanisms through which Gwennpaullone exerts its biological effects. As part of the paullone (B27933) family, it is recognized as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3), suggesting a potential role in cancer research.

While this compound's broader family, the paullones, are investigated for their anti-cancer properties, specific studies detailing the direct effects of this compound on the HCT116 and Hep-G2 cell lines are not prominent in the reviewed scientific literature.

HCT116: This is a human colorectal carcinoma cell line commonly used in cancer research. biocompare.commdpi.combiomedpharmajournal.org It is a suitable model for studying tumorigenesis, gene function, and has been used in the discovery of novel anti-cancer agents. biocompare.commdpi.com

Hep-G2: This cell line is derived from a human hepatocellular carcinoma and is a widely used in vitro model for studying liver-related functions and diseases. culturecollections.org.ukaccegen.com Hep-G2 cells retain many differentiated hepatic functions, making them a relevant system for toxicology and cancer studies. culturecollections.org.ukaccegen.com

Despite the relevance of these cell lines in oncology research, specific data on their growth inhibition or proliferation changes in response to this compound is not available in the sourced literature.

The primary mechanism by which this compound is understood to attenuate cellular growth is through the induction of cell cycle arrest and apoptosis. nibn.go.jp This activity is linked to its role as a kinase inhibitor.

Paullones are recognized as anti-mitotic compounds. Research indicates that this compound can induce G2/M cell cycle arrest and apoptosis, which are critical mechanisms for controlling cell proliferation. nibn.go.jp The cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from dividing. semanticscholar.orgnih.gov Apoptosis, or programmed cell death, is a crucial pathway for eliminating damaged or cancerous cells. nih.govmedsci.org The inhibition of key cellular kinases by this compound is a plausible explanation for these effects, representing a significant avenue for its anti-proliferative action. nibn.go.jp

Effect on Cell Lines (e.g., HCT116, Hep-G2)

In Vivo Mechanistic Studies in Non-Human Preclinical Models

In vivo studies have provided further insight into the biological activity of this compound in whole organisms, particularly in parasitic protozoa.

Significant research into this compound's mechanism of action has been conducted using the parasitic protozoan Leishmania mexicana, the causative agent of a form of cutaneous leishmaniasis. merckmillipore.com In a key study, an immobilized form of this compound was used in affinity chromatography to identify its intracellular targets within the parasite. culturecollections.org.uk

This research revealed that mitochondrial malate (B86768) dehydrogenase (MDH) was the major protein that bound to this compound in L. mexicana. Subsequent analysis confirmed that paullones inhibit the enzymatic activity of mitochondrial MDH at micromolar concentrations. Importantly, this target engagement correlated with a biological effect, as paullones were shown to inhibit the growth of the L. mexicana parasite. This identifies a specific molecular target that likely contributes to the anti-parasitic effects of the compound.

The N-nitrosodiethylamine (NDEA)-induced hepatocellular carcinoma (HCC) rat model is a well-established and relevant preclinical model for studying liver cancer. nih.govmedsci.org This model mimics many key features of human hepatocarcinogenesis, including the progression from liver damage and fibrosis to the development of tumors. nih.gov It is frequently used to investigate the efficacy and mechanisms of potential anti-cancer agents. semanticscholar.orgnih.govijbs.com

However, based on a review of the available scientific literature, there are no specific published studies that have investigated the effects of this compound for pathway blockade in NDEA-induced HCC rat models.

Studies in Parasitic Protozoa (e.g., Leishmania mexicana)

Assessment of Metabolic Reprogramming in Cellular Systems

Metabolic reprogramming is a hallmark of cancer, where malignant cells alter their metabolic pathways to support increased proliferation and survival. biocompare.commdpi.comnih.gov One of the most significant findings regarding this compound is its ability to interact with and modulate a key metabolic enzyme.

The identification of mitochondrial malate dehydrogenase (MDH) as a primary intracellular target of this compound directly implicates the compound in the modulation of cellular metabolism. Mitochondrial MDH is a critical enzyme in the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production and biosynthetic precursor supply. By inhibiting mitochondrial MDH, this compound can disrupt this core metabolic pathway. This inhibition is an unexpected pharmacological effect for a paullone and suggests that the compound's biological activities may be, in part, due to its ability to induce metabolic changes in target cells. This mechanism represents a direct form of metabolic reprogramming, distinct from its effects on cell cycle kinases.

Data Tables

Table 1: Identified Intracellular Targets of this compound

| Target Protein | Organism/Cell Type | Method of Identification | Implied Biological Effect |

|---|---|---|---|

| Glycogen Synthase Kinase-3α (GSK-3α) | Multiple | Affinity Purification | Modulation of multiple cellular pathways |

| Glycogen Synthase Kinase-3β (GSK-3β) | Multiple | Affinity Purification | Modulation of multiple cellular pathways |

| Mitochondrial Malate Dehydrogenase (MDH) | Leishmania mexicana | Affinity Purification | Inhibition of TCA cycle, metabolic disruption |

Table 2: Summary of Observed Biological Effects of this compound

| Biological Effect | Model System | Associated Mechanism |

|---|---|---|

| Growth Inhibition | Leishmania mexicana | Inhibition of mitochondrial MDH |

| Cell Cycle Arrest (G2/M) | Pancreatic Cancer Cells | Inhibition of CDKs (inferred) nibn.go.jp |

Future Research Directions and Unexplored Potential

Discovery of Novel Gwennpaullone Analogs with Enhanced Target Specificity

A significant thrust in the ongoing research on paullones is the rational design and synthesis of novel analogs with improved pharmacological profiles. The observation that the antiproliferative activity of many paullones does not directly correlate with their CDK inhibitory potency suggests that other biological targets are involved. researchgate.net This has spurred efforts to create derivatives that are more selective for these other targets or possess novel target affinities altogether.

Researchers are actively synthesizing new paullone-like scaffolds, such as indole-fused benzo-oxazepines, to explore different biological activities. researchgate.net For instance, some novel paullone (B27933) derivatives have been specifically optimized to target trypanothione (B104310) synthetase (TryS) in Leishmania parasites, demonstrating submicromolar efficacy and providing a new direction for anti-parasitic drug development. figshare.comx-mol.net Another innovative approach involves the development of paullone-based PROTACs (Proteolysis Targeting Chimeras), which are designed to specifically target CDK1 for degradation, offering a novel strategy for cancer treatment. aurigeneservices.com The creation of metal complexes with paullone derivatives is also being explored to enhance aqueous solubility and bioavailability, which are common challenges with this class of compounds. acs.org These synthetic endeavors aim to produce next-generation paullones with heightened specificity, reduced off-target effects, and improved therapeutic indices.

Elucidation of Additional Molecular Mechanisms of Action

While this compound is a known ATP-competitive inhibitor of kinases like CDK1/cyclin B and GSK-3β, there is compelling evidence that its biological effects are not limited to these targets. researchgate.net A pivotal technique in identifying these additional targets has been affinity chromatography, where immobilized this compound is used as "bait" to capture interacting proteins from cell extracts. researchgate.netresearchgate.net This approach successfully validated GSK-3α and GSK-3β as major intracellular targets and led to the discovery of mitochondrial malate (B86768) dehydrogenase (MDH2) as another significant binding partner. acs.orgimrpress.comimrpress.com

| Target Protein | Method of Identification | Implication of Inhibition | Reference |

| CDK1/cyclin B | Kinase Assays | Cell Cycle Arrest | researchgate.net |

| GSK-3α/β | Affinity Chromatography | Modulation of Wnt Signaling, Neuronal Functions | acs.org |

| Mitochondrial Malate Dehydrogenase (MDH2) | Affinity Chromatography | Disruption of Cellular Metabolism | acs.orgimrpress.comimrpress.com |

| Trypanothione Synthetase (TryS) | Enzyme Inhibition Assays | Anti-parasitic Activity (Leishmania) | figshare.comx-mol.net |

| IL-6 Receptor | Computational Studies (on analogs) | Blockade of JAK/STAT Pathway | researchgate.net |

| Topoisomerase II | Biochemical Assays (on analogs) | Interruption of DNA Replication | researchgate.net |

Application of this compound as a Tool for Studying Biological Pathways

A "tool compound" is a small molecule with a well-defined mechanism of action that researchers can use to probe biological systems. biocurate.comacs.org this compound exemplifies such a tool. Its ability to selectively inhibit specific kinases allows researchers to dissect the roles these enzymes play in various cellular signaling cascades. researchgate.netgoogleapis.comgoogle.com By treating cells with this compound, scientists can study the downstream consequences of inhibiting CDKs or GSK-3, thereby clarifying their function in processes like cell division, apoptosis, transcription, and neuronal signaling. researchgate.net

The use of immobilized this compound in affinity chromatography is a prime example of its utility as a research tool, enabling the unbiased discovery of novel protein targets and interaction partners. researchgate.netresearchgate.net This technique has been instrumental in expanding our understanding of the paullone interactome. acs.org As a tool compound, this compound can help validate whether a specific kinase is a viable drug target for a particular disease and can be used to investigate the complex networks that constitute biological pathways. genome.govnih.gov

Integration with Systems Biology and Multi-Omics Approaches

Modern biological research increasingly relies on systems biology and multi-omics approaches to build a holistic understanding of cellular function and disease. nih.gov These strategies integrate data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics, to model complex biological networks. frontlinegenomics.com Future research on this compound will likely involve its integration into such multi-omics studies to map its global impact on cellular systems.

For example, by treating cells with this compound and subsequently analyzing changes in the transcriptome, proteome, and metabolome, researchers can obtain a comprehensive snapshot of the cellular response to kinase inhibition. biorxiv.org One study has already employed 1H NMR-based metabolomics to analyze the metabolic perturbations caused by novel paullone-like compounds in hepatocellular carcinoma. researchgate.net Such approaches can reveal unexpected pathway alterations and identify biomarkers of drug response. Integrating this compound's effects with computational models of biological pathways can help predict its influence on complex disease states and guide the development of more effective therapeutic strategies. arxiv.org

Theoretical and Computational Chemistry Advancements for Paullone Design

Theoretical and computational chemistry have become indispensable tools in modern drug discovery, enabling the design and optimization of new therapeutic agents. yale.educhemrxiv.org In the context of paullones, computational methods are crucial for advancing their development. Techniques such as 3-D QSAR (Quantitative Structure-Activity Relationship) and molecular docking have been used to understand how paullones bind to the ATP pocket of CDKs and to guide the synthesis of more potent inhibitors. researchgate.netresearchgate.net

Future advancements will leverage more sophisticated computational approaches. liu.sersc.org Molecular dynamics simulations can provide insights into the dynamic behavior of this compound within a target's binding site, revealing key interactions that determine affinity and selectivity. Quantum chemical calculations can be used to understand the electronic properties of paullone analogs, helping to design molecules with improved chemical stability and reactivity. researchgate.net As our understanding of this compound's various targets grows, computational methods will be essential for designing multi-target ligands or, conversely, for engineering highly selective inhibitors that act on a single desired target, thereby minimizing potential side effects. researchgate.net

Q & A

Q. What are the primary intracellular targets of Gwennpaullone, and how are they identified experimentally?

this compound primarily inhibits glycogen synthase kinase-3α/β (GSK-3α/β) with an IC50 of 0.04 μM and mitochondrial malate dehydrogenase (MDH) (IC50 = 3.3 μM). Target identification involves immobilizing this compound on agarose matrices for affinity chromatography, followed by screening protein extracts from diverse cell types. Controls (e.g., inactivated beads) are critical to distinguish specific binding from non-specific interactions, though the absence of a non-inhibitory analogue limits specificity validation .

Q. How does this compound’s selectivity for GSK-3 over cyclin-dependent kinases (CDKs) influence experimental design?

Despite inhibiting CDK1 (IC50 = 0.5 μM) and CDK5 (IC50 = 1 μM) in solution, immobilized this compound does not capture these kinases in proteomic screens. This discrepancy necessitates orthogonal validation methods, such as kinase activity assays or co-crystallization studies, to confirm direct inhibition. Researchers should prioritize kinetic assays (e.g., radioactive kinase assays) over pull-down experiments when studying CDK interactions .

Q. What methodological considerations are essential when using this compound in chemical proteomics?

Key steps include:

- Immobilization : Use a primary amine linker for covalent attachment to activated beads.

- Protein extraction : Employ diverse tissue/cell lysates to capture tissue-specific targets.

- Validation : Measure IC50 values for bound proteins to confirm pharmacological relevance.

- Limitations : Address false negatives (e.g., CDKs not captured despite inhibition) by combining proteomics with functional assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in-solution potency and pull-down assay results?

Contradictions arise when targets like CDKs show inhibition in solution but are absent in proteomic screens. To address this:

- Perform competitive binding assays with soluble this compound to displace bound proteins.

- Use structural analysis (e.g., X-ray crystallography) to determine binding site accessibility in immobilized vs. free compounds.

- Validate with siRNA knockdowns to correlate target depletion with phenotypic changes .

Q. What are the implications of this compound’s inhibition of mitochondrial MDH in pharmacological studies?

Mitochondrial MDH is a key enzyme in the TCA cycle, and its inhibition (IC50 = 3.3 μM) may alter cellular metabolism, complicating interpretation of this compound’s effects. Researchers should:

- Monitor ATP/NADH levels to assess metabolic disruption.

- Compare results with MDH-specific inhibitors to isolate GSK-3-dependent effects.

- Use transcriptomics/proteomics to map secondary pathways affected by MDH inhibition .

Q. How can off-target effects of this compound be minimized in kinase inhibition studies?

- Dose optimization : Use concentrations ≤1 μM to prioritize GSK-3 inhibition (IC50 = 0.04 μM) over MDH (IC50 = 3.3 μM).

- Selectivity panels : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target kinases.

- Genetic validation : Combine with GSK-3α/β knockout models to confirm phenotype specificity .

Q. Why does this compound exhibit species-specific target interactions, as observed in Leishmania mexicana?

In L. mexicana, mitochondrial MDH is the dominant target, explaining its anti-parasitic activity. This highlights the need for:

- Comparative proteomics : Profile MDH isoforms across species.

- Phylogenetic analysis : Assess MDH sequence conservation to predict cross-species efficacy.

- Parasite-specific assays : Use axenic amastigote cultures to evaluate anti-leishmanial potency .

Methodological Best Practices

- Data interpretation : Always correlate proteomic hits with functional IC50 values to distinguish pharmacological targets from non-specific binders .

- Reproducibility : Follow guidelines for numerical data rigor (e.g., statistical thresholds, replicates) to address reproducibility concerns in kinase studies .

- Ethical reporting : Disclose limitations (e.g., lack of non-inhibitory controls) in publications to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.